3-(1-methyl-3-pentylazetidin-3-yl)phenol
Description
Properties
CAS No. |
19832-53-2 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
InChI Key |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS No. |
19832-53-2 |
Synonyms |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under specific conditions. One common method involves the alkylation of a phenol with a 3-azetidinyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidinyl ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and reduced azetidinyl derivatives.
Substitution: Nitrated, halogenated, and sulfonated phenolic compounds.
Scientific Research Applications
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The azetidinyl ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(1-Methyl-3-pentyl-3-azetidinyl)phenol
- CAS No.: 19832-53-2
- Molecular Formula: C₁₅H₂₃NO
- Synonyms: 3-(m-Hydroxyphenyl)-1-methyl-3-pentylazetidine AC1Q7AJI, LS-104898
Structural Features :
- Contains a phenol group (aromatic hydroxyl) attached to a substituted azetidine ring (4-membered nitrogen-containing heterocycle).
- The azetidine ring is modified with a methyl group at position 1 and a pentyl chain at position 2.
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Pyrrolidine Rings
Key Differences :
- Ring Size: Azetidine (4-membered) vs. pyrrolidine (5-membered).
- Substituents : The pentyl chain in the target compound may enhance lipophilicity compared to the butyl chain in the pyrrolidine analogue, affecting membrane permeability in biological systems.
Phenol Derivatives with Alkyl/Aryl Substituents
Key Differences :
- Polarity : Methoxy groups in 1-propyl-3,4-dimethoxybenzene increase polarity compared to the hydrophobic pentyl chain in the target compound.
Phenol Esters and Antimicrobial Derivatives
Key Differences :
- Stability: Ester derivatives (e.g., 4-nitrophenyl palmitate) are more hydrolytically stable than the free phenol group in the target compound .
Physicochemical Properties
| Property | This compound | 3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol | Phenol |
|---|---|---|---|
| Molecular Weight | 233.35 g/mol | 219.32 g/mol | 94.11 g/mol |
| Water Solubility | Low (hydrophobic pentyl chain) | Moderate (smaller alkyl chain) | High |
| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 (estimated) | 1.46 |
Notes:
Antimicrobial Activity
- Phenol Coefficient: Used to compare antimicrobial efficacy. The target compound’s bulky substituents may reduce efficacy compared to simpler phenols but improve selectivity.
- Mechanism: Phenolic compounds disrupt microbial membranes; the azetidine ring may introduce additional interactions with bacterial enzymes .
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